
(E)-2-Chlor-N-(2-(2-(2,5-Dimethoxybenzyliden)hydrazinyl)-2-oxoethyl)-6-fluorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFN3O4 and its molecular weight is 393.8. The purity is usually 95%.
BenchChem offers high-quality (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das antioxidative Potenzial dieser Verbindung untersucht. In-vitro-Studien haben gezeigt, dass einige synthetisierte Derivate eine wirksame antioxidative Gesamtaktivität, Radikalfängeraktivität und Metallchelatbildung aufweisen .
- Die Verbindung wurde auf ihre antibakterielle Aktivität gegen grampositive und gramnegative Bakterien untersucht. In-vitro-Tests zeigten ihre inhibitorischen Wirkungen auf das Bakterienwachstum .
- Benzamide, einschließlich dieser Verbindung, wurden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten untersucht. Forscher untersuchen ihr Potenzial als Antitumor-, antimikrobielle, entzündungshemmende und anti-HSV-Mittel .
- Amidverbindungen finden Anwendung in verschiedenen Industriezweigen wie Kunststoff, Gummi, Papier und Landwirtschaft .
- Derivate, die einen 2,5-Dimethoxybenzyliden-Fragment enthalten, zeigen interessante Fluoreszenzeigenschaften. Forscher haben ihr Verhalten in verschiedenen Umgebungen untersucht .
Antioxidative Aktivität
Antibakterielle Eigenschaften
Arzneimittelforschung
Industrielle Anwendungen
Fluoreszenz-Sonden
Koordinationschemie
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2,5-dimethoxy-benzylidene-rhodanine, have been found to selectively label lipid droplets in living cells . These lipid droplets play a significant role in energy homeostasis and prevention of lipotoxicity and oxidative stress .
Mode of Action
It is known that the fluorescence of similar compounds varies depending on the properties of the environment . This suggests that the compound may interact with its targets (e.g., lipid droplets) in a way that alters its fluorescence, potentially indicating changes in the cellular environment.
Result of Action
The ability of similar compounds to selectively label lipid droplets suggests that this compound could be used to visualize these structures in living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence of similar compounds is known to vary depending on the properties of the environment . This suggests that factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O4/c1-26-12-6-7-15(27-2)11(8-12)9-22-23-16(24)10-21-18(25)17-13(19)4-3-5-14(17)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCTWXLELJGDJF-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
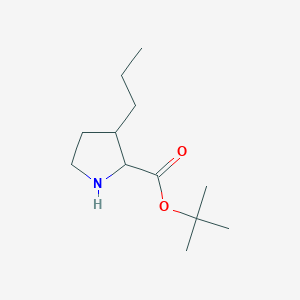
![2-(4-Fluorophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2475113.png)
![11-[4-[(E)-(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B2475115.png)
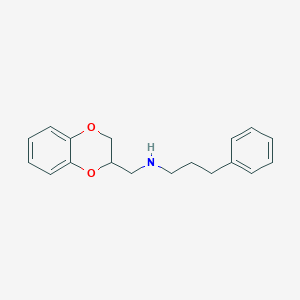
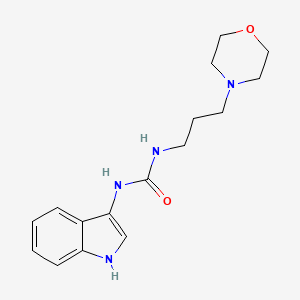

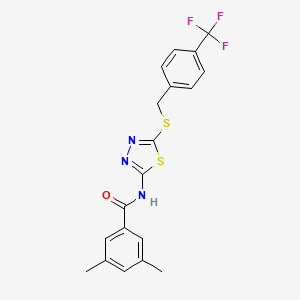
![3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2475122.png)
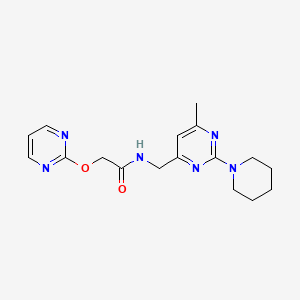

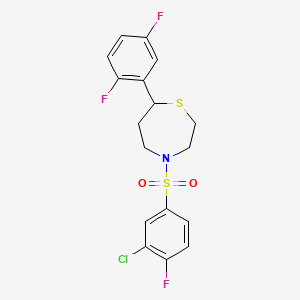
![N-[3-(1H-imidazol-1-yl)propyl]-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2475129.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)
